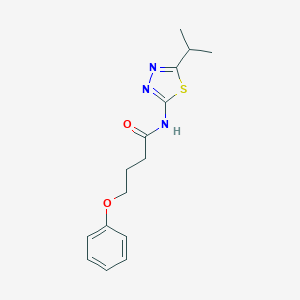

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, commonly known as PPT, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. SERMs are a class of compounds that can selectively bind to estrogen receptors in different tissues and have tissue-specific agonistic or antagonistic effects. PPT has been shown to have high affinity and selectivity for estrogen receptor beta (ERβ) and is widely used as a tool compound to study the biological functions of ERβ.

Wirkmechanismus

PPT binds to ERβ with high affinity and selectivity and acts as a partial agonist, inducing conformational changes in the receptor that lead to the recruitment of coactivators or corepressors. The downstream effects of ERβ activation are tissue-specific and can include changes in gene expression, cell proliferation, and apoptosis.

Biochemical and Physiological Effects:

PPT has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In bone cells, PPT has been shown to stimulate osteoblast differentiation and inhibit osteoclast differentiation, leading to increased bone formation and decreased bone resorption. In the brain, PPT has been shown to have neuroprotective effects, promoting cell survival and reducing inflammation. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential therapeutic role in breast cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

PPT has several advantages as a tool compound for studying ERβ biology. It has high affinity and selectivity for ERβ, allowing for specific modulation of ERβ activity without affecting other estrogen receptors. PPT is also stable and can be easily synthesized in the laboratory. However, PPT has some limitations as a tool compound. It is a partial agonist of ERβ and may not fully recapitulate the effects of endogenous estrogen. Additionally, PPT has been shown to have off-target effects on other proteins, including ion channels and enzymes, which may complicate interpretation of results.

Zukünftige Richtungen

There are several future directions for research on PPT and ERβ biology. One area of interest is the development of new N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamides with improved efficacy and selectivity for ERβ. Another area of interest is the identification of downstream targets of ERβ activation and elucidation of the signaling pathways involved. Additionally, there is growing interest in the role of ERβ in aging and age-related diseases, such as osteoporosis and neurodegenerative diseases, which could lead to the development of new therapeutic strategies.

Synthesemethoden

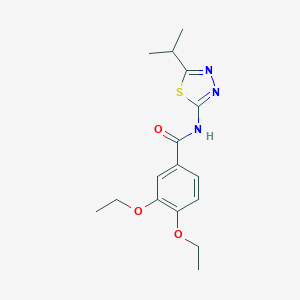

The synthesis of PPT involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-phenoxybutyryl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions to obtain high yield and purity.

Wissenschaftliche Forschungsanwendungen

PPT has been widely used in scientific research to study the biological functions of ERβ. ERβ is a member of the nuclear receptor superfamily and is expressed in a variety of tissues, including the brain, bone, prostate, and breast. ERβ has been shown to play a critical role in a variety of physiological processes, including bone metabolism, neuroprotection, and cancer progression.

Eigenschaften

Produktname |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |

|---|---|

Molekularformel |

C15H19N3O2S |

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

4-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)14-17-18-15(21-14)16-13(19)9-6-10-20-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |

InChI-Schlüssel |

MDSOEEVRVCYJMR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)

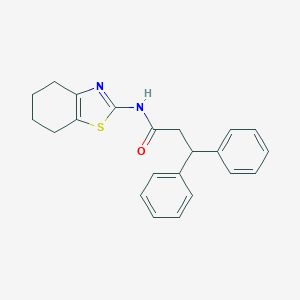

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)

![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)

![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)